2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol
Description
The compound 2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol is a triazolopyrimidine derivative featuring:
- A p-tolylamino group (para-methylphenylamino) at position 7 of the triazolopyrimidine core.
- A butan-1-ol substituent linked via an amino group at position 3.
Properties
IUPAC Name |
2-[[7-(4-methylanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N7O/c1-3-10(8-23)17-15-18-13(12-14(19-15)21-22-20-12)16-11-6-4-9(2)5-7-11/h4-7,10,23H,3,8H2,1-2H3,(H3,16,17,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSXZOLORFJFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC1=NC2=NNN=C2C(=N1)NC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, followed by further functionalization to introduce the p-tolylamino and butan-1-ol groups . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazolo[4,5-d]pyrimidine core, allowing for the introduction of different substituents. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it useful in biochemical studies.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), which plays a role in regulating gene expression through histone modification . The compound binds to the active site of LSD1, preventing its interaction with histone substrates and thereby inhibiting its enzymatic activity .
Comparison with Similar Compounds
Structural and Functional Analogues
Key Research Findings and Differentiation
Ticagrelor vs. Target Compound: Ticagrelor’s cyclopentane-diol backbone and propylthio group enhance metabolic stability and reversible binding to P2Y12 receptors .
Vipadenant vs. Target Compound: Vipadenant’s furan and benzyl groups confer selectivity for adenosine A2A receptors, whereas the target compound’s p-tolylamino group may favor P2Y12 or other nucleotide receptors .
Piperazinyl-Ethanol Analog (): The piperazine ring in 2-(4-{7-[(4-methylphenyl)amino]-1H-triazolo[4,5-d]pyrimidin-5-yl}-1-piperazinyl)ethanol introduces basicity, likely improving aqueous solubility versus the target compound’s butanol chain .
Isomerization Considerations :
- Triazolopyrimidine derivatives (e.g., pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines in ) exhibit isomerization under specific conditions, which could influence the target compound’s stability or activity .
Biological Activity
The compound 2-((7-(p-tolylamino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)butan-1-ol is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C14H17N7O
- Molecular Weight : 299.33 g/mol
- IUPAC Name : this compound
The compound features a triazolo-pyrimidine core with a p-tolylamino substituent and a butanol moiety, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N7O |
| Molecular Weight | 299.33 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that compounds within the triazolopyrimidine class can modulate enzyme activity and influence various signaling pathways. The exact mechanism involves binding to receptors or enzymes that play critical roles in cellular processes such as proliferation and apoptosis.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial properties of related triazolopyrimidine compounds. For instance, derivatives have shown promising results against various bacterial strains and fungi. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.
Anticancer Activity
Research has indicated that certain triazolopyrimidine derivatives exhibit selective cytotoxicity towards cancer cells. In vitro studies have demonstrated that these compounds can induce apoptosis in human leukemic T-cells at nanomolar concentrations. This suggests potential applications in targeted cancer therapies.
Case Studies
- Antimicrobial Evaluation :
- Cytotoxicity in Cancer Cells :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
